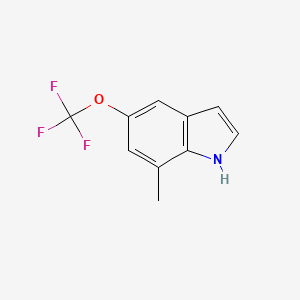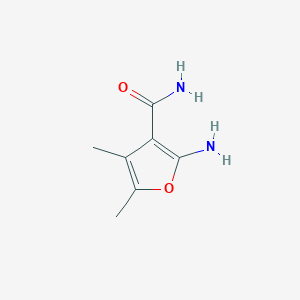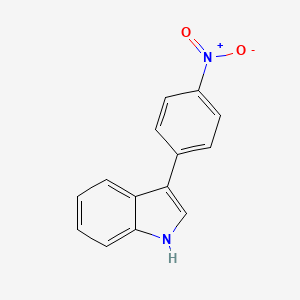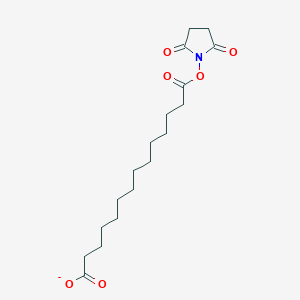
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate is a chemical compound with the molecular formula C18H29NO6 and a molecular weight of 355.43 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a long aliphatic chain. It is primarily used in research and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of 14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate typically involves the reaction of a tetradecanoic acid derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The pyrrolidinone ring can undergo nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Applications De Recherche Scientifique
14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Mécanisme D'action
The mechanism of action of 14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate involves its ability to form stable amide bonds with primary amines. This reactivity is due to the presence of the NHS ester group, which facilitates the formation of covalent bonds with amine-containing molecules. This property makes it useful for conjugating drugs to targeting molecules, enhancing their delivery and efficacy .
Comparaison Avec Des Composés Similaires
Similar compounds to 14-(2,5-Dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate include:
2,5-Dioxopyrrolidin-1-yl octanoate: This compound has a shorter aliphatic chain and different reactivity profiles.
2,5-Dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate: This compound includes additional ether linkages, which can affect its solubility and reactivity.
18-(2,5-Dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid: This compound has a longer aliphatic chain, which can influence its physical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C18H28NO6- |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
14-(2,5-dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoate |
InChI |
InChI=1S/C18H29NO6/c20-15-13-14-16(21)19(15)25-18(24)12-10-8-6-4-2-1-3-5-7-9-11-17(22)23/h1-14H2,(H,22,23)/p-1 |
Clé InChI |
GQPOUNHESBKBLR-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


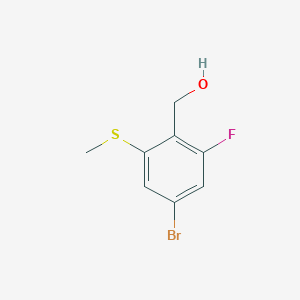
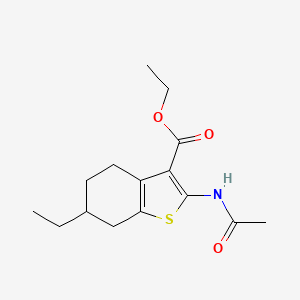
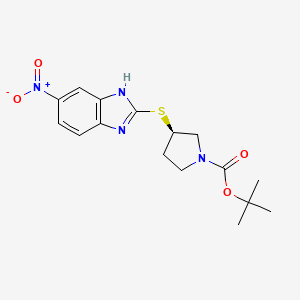

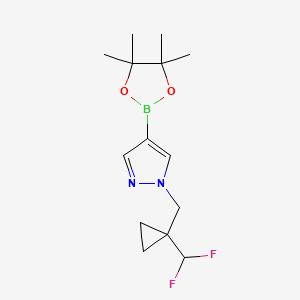
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
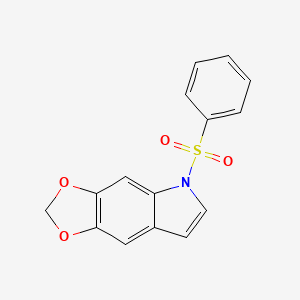
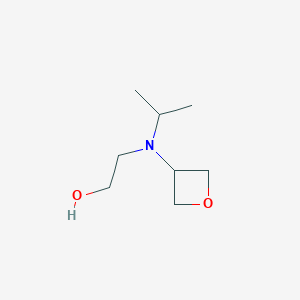
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
